

Syringetin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: Syringetin

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Abstract

Syringetin, a naturally occurring O-methylated flavonol, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of **syringetin**. The information is curated to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Quantitative data is presented in structured tables for ease of comparison, and relevant signaling pathways and experimental workflows are visualized using diagrams.

Chemical Identity and Structure

Syringetin, systematically named 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-1-benzopyran-4-one, is a derivative of myricetin.^[1] Its structure is characterized by a flavonoid backbone with methoxy groups at the 3' and 5' positions of the B-ring.

Table 1: Chemical Identifiers for **Syringetin**

Identifier	Value
IUPAC Name	3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-1-benzopyran-4-one[1]
Synonyms	3',5'-O-Dimethylmyricetin, 3',5'-Dimethoxy-3,5,7,4'-tetrahydroxyflavone[1]
CAS Number	4423-37-4[1]
Molecular Formula	C ₁₇ H ₁₄ O ₈ [1]
SMILES	<chem>COc1cc(cc(OC)c1O)C2=C(C(=O)c3c(O)cc(O)cc3O2)O</chem> [1]
InChI	InChI=1S/C17H14O8/c1-23-11-3-7(4-12(24-2)14(11)20)17-16(22)15(21)13-9(19)5-8(18)6-10(13)25-17/h3-6,18-20,22H,1-2H3[1]

Physicochemical Properties

The physicochemical properties of **syringetin** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Properties of **Syringetin**

Property	Value	Experimental Protocol Summary
Molecular Weight	346.291 g/mol [1]	Calculated from the molecular formula.
Melting Point	288-289 °C[2]	Typically determined by capillary melting point apparatus. The sample is heated at a controlled rate, and the temperature range of melting is observed.
Solubility	Soluble in DMSO.[3] Specific solubility in aqueous and organic solvents requires further experimental determination.	General Protocol for Flavonoid Solubility: An excess of the flavonoid is added to a known volume of the solvent. The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the flavonoid in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. [2]
pKa	Data not available.	General Protocol for Flavonoid pKa Determination: Potentiometric titration or UV-Vis spectrophotometry are common methods. For UV-Vis, the absorbance of the flavonoid solution is measured at various pH values. The change in absorbance, due to the ionization of the hydroxyl

groups, is used to calculate the pKa values.[4][5]

UV-Vis λ_{max}

253, 375 nm (in DMSO)[3]

A solution of syringetin in a suitable solvent (e.g., DMSO or ethanol) is prepared, and its absorbance is measured across a range of UV-Visible wavelengths using a spectrophotometer to identify the wavelengths of maximum absorbance.

Biological Activities and Signaling Pathways

Syringetin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

Syringetin demonstrates radical scavenging capabilities.

Table 3: Antioxidant Activity of **Syringetin**

Assay	IC ₅₀ Value	Experimental Protocol Summary
Trolox Equivalent Antioxidant Capacity (TEAC)	12.3 μ M ^[3]	This assay measures the ability of the antioxidant to scavenge the stable radical cation ABTS ^{•+} . The reduction in the absorbance of the ABTS ^{•+} solution upon addition of the antioxidant is measured spectrophotometrically.
DPPH Radical Scavenging	IC ₅₀ for Syringetin-3-O- β -d-glucoside: 286.6 \pm 3.5 μ g/mL ^[1]	The ability of the compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured by the decrease in absorbance at a specific wavelength.
ABTS Radical Scavenging	IC ₅₀ for Syringetin-3-O- β -d-glucoside: 283.0 \pm 1.5 μ g/mL ^[1]	Similar to the TEAC assay, this method measures the scavenging of the ABTS radical cation, typically generated by reaction with potassium persulfate.

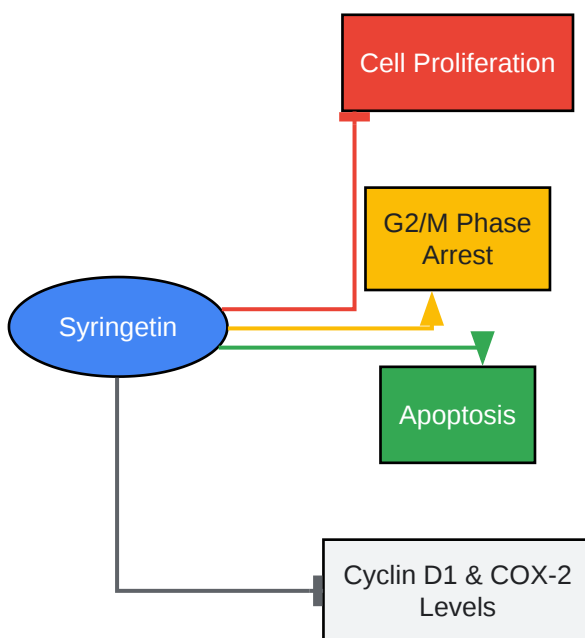
Anticancer Activity

Syringetin has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.

Table 4: Anticancer Activity of **Syringetin**

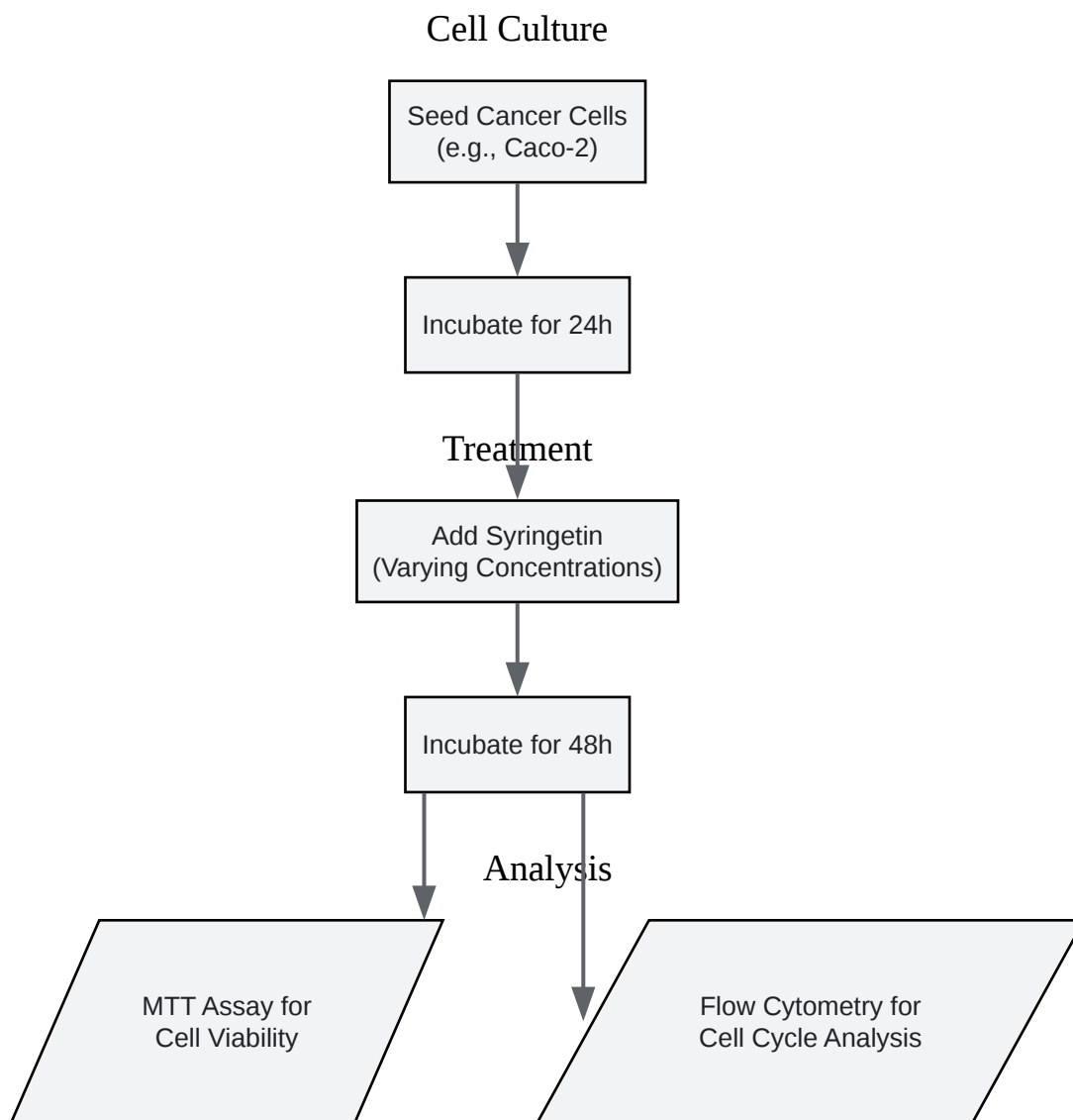
Cell Line	Effect	Concentration
Caco-2 (Colorectal adenocarcinoma)	Reduced proliferation, induced cell cycle arrest at G2/M phase, decreased cyclin D1 and COX-2 levels.[1][3]	50 μ M[1][3]

Syringetin's anticancer effects are mediated through the modulation of several signaling pathways. It has been reported to induce G2/M phase cell cycle arrest and apoptosis in colorectal adenocarcinoma cells.[1]



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Caption: **Syringetin**'s anticancer mechanism.

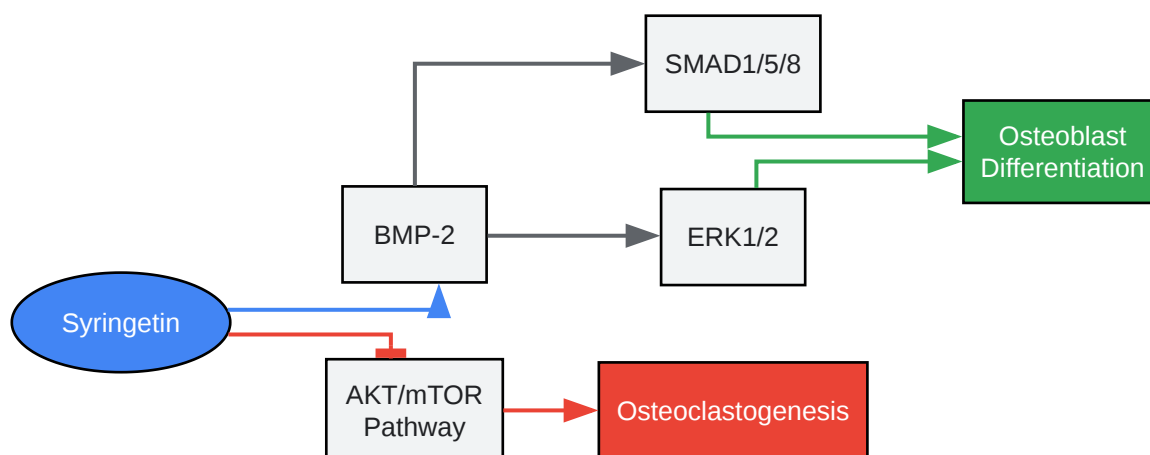


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Caption: Workflow for cell viability and cycle analysis.

Bone Metabolism

Syringetin has been shown to influence bone cell differentiation. It induces human osteoblast differentiation through the bone morphogenetic protein-2 (BMP-2) pathway, activating SMAD1/5/8 and extracellular signal-regulated kinase 1/2 (ERK1/2).[6] Furthermore, **syringetin** can suppress osteoclastogenesis, which is mediated by osteoblasts in human lung adenocarcinoma, via the AKT/mTOR signaling pathway.



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Caption: **Syringetin's** role in bone metabolism.

Other Activities

Syringetin also demonstrates α -glucosidase inhibitory activity with an IC_{50} value of 36.8 μ M.[3]

Conclusion

Syringetin is a promising natural compound with a well-defined chemical structure and a variety of biological activities that warrant further investigation for therapeutic applications. This guide provides a foundational understanding of its properties and mechanisms of action, intended to facilitate future research and development. Further studies are required to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to establish its safety and efficacy in preclinical and clinical settings.

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